(2-Chloro-4-fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
(2-Chloro-4-fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a heterocyclic ketone featuring a pyrrolidine ring substituted with a 5-methylpyridin-2-yloxy group and a 2-chloro-4-fluorophenyl moiety. The compound’s design integrates halogenated aromatic systems (chlorine and fluorine) to enhance lipophilicity and metabolic stability, while the pyrrolidine-pyrrolidinyl scaffold may influence stereochemical interactions with biological targets .
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c1-11-2-5-16(20-9-11)23-13-6-7-21(10-13)17(22)14-4-3-12(19)8-15(14)18/h2-5,8-9,13H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZBSXUOTGRMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrrolidinyl intermediate: This involves the reaction of 3-hydroxypyrrolidine with 5-methylpyridin-2-yl chloride under basic conditions to form the pyrrolidinyl ether.
Coupling with the chloro-fluorophenyl group: The pyrrolidinyl ether is then reacted with 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, (2-Chloro-4-fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is studied for its potential as a pharmacophore in drug design. Its interactions with biological targets are of significant interest.
Medicine
Medically, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Chloro-4-fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Variations
The compound shares structural motifs with several analogs, primarily differing in substituents on the pyrrolidine ring, aromatic substituents, or heterocyclic systems. Below is a comparative analysis of notable analogs:
Table 1: Structural and Physicochemical Comparisons
Functional Group Impact on Bioactivity
- Halogenation: The 2-chloro-4-fluorophenyl group in the target compound enhances membrane permeability compared to non-halogenated analogs. However, analogs with trifluoromethyl groups (e.g., CAS 1311278-51-9) exhibit stronger electronegativity, improving target binding in hydrophobic pockets .
- Heterocyclic Variations: Pyrrolidine vs. Piperidine-containing analogs (e.g., HY-19863) show broader receptor affinity due to increased flexibility . Pyridinyloxy vs. Pyrimidinyl: The 5-methylpyridin-2-yloxy group in the target compound may confer selective kinase inhibition, whereas pyrimidine-based analogs (e.g., HY-19863) are optimized for GPCR modulation .
Biological Activity
The compound (2-Chloro-4-fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone , with CAS number 1904338-91-5, is a substituted phenyl ketone notable for its complex structure, which includes a chloro and a fluoro substituent on the phenyl ring, a pyrrolidine moiety, and a methylpyridine group. This structural diversity suggests potential for various biological activities, making it an interesting candidate for medicinal chemistry research.
- Molecular Formula : CHClFNO
- Molecular Weight : 334.8 g/mol
- Structure : The compound features distinct functional groups that may interact with biological targets, influencing its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Retrosynthetic Analysis : Identifying suitable synthetic routes.
- Organic Methodologies : Employing techniques such as nucleophilic substitution and coupling reactions to construct the desired molecular framework.
Antibacterial and Antifungal Properties
Research indicates that compounds with similar structural motifs, particularly those containing pyrrolidine and pyridine derivatives, often exhibit significant antibacterial and antifungal activities. For instance:
- Pyrrolidine Derivatives : Studies have shown that various pyrrolidine derivatives demonstrate antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of halogen substituents is often linked to enhanced bioactivity .
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| Compound A | 0.0039 - 0.025 | S. aureus, E. coli |
| Compound B | 4.69 - 22.9 | B. subtilis, S. aureus |
| Compound C | 16.69 - 78.23 | C. albicans |
The mechanism of action for this compound may involve:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
- Interference with Protein Synthesis : The pyrrolidine ring may interact with ribosomal subunits, inhibiting protein synthesis in bacteria.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of related compounds, revealing that modifications in the phenyl and pyrrolidine rings significantly influenced their activity against various pathogens .
- Cancer Research : Another investigation focused on the compound's potential as an MDM2 inhibitor, demonstrating its ability to induce apoptosis in cancer cells through p53 pathway activation .
Q & A
Q. What are the established synthetic routes for (2-Chloro-4-fluorophenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrrolidine ring via cyclization reactions using reagents like propargylamines or aziridines under acidic conditions .
- Step 2: Introduction of the 5-methylpyridin-2-yloxy group via nucleophilic substitution, often employing coupling agents (e.g., DCC or EDC) to activate the hydroxyl group .
- Step 3: Final coupling of the 2-chloro-4-fluorophenyl methanone moiety using Buchwald-Hartwig amination or Ullmann-type reactions .
Key reagents : Dichloromethane (solvent), dimethylformamide (polar aprotic solvent), and catalysts like Pd(PPh₃)₄ for cross-coupling steps .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- X-ray crystallography : Resolves bond angles and torsional strain in the pyrrolidine ring (e.g., monoclinic crystal system, space group P2₁/n) .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects (e.g., downfield shifts for fluorine and chlorine atoms in aromatic regions) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z ≈ 358.8 for C₁₇H₁₅ClFN₂O₂) .
Advanced Research Questions
Q. How can contradictory bioactivity data in different assay systems be resolved?
- Assay validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target engagement. For example, discrepancies in kinase inhibition may arise from off-target effects in cell-based assays .
- Matrix stabilization : Prevent organic compound degradation during prolonged experiments by maintaining samples at 4°C or using stabilizers like protease inhibitors .
- Dose-response curves : Analyze EC₅₀/IC₅₀ values across multiple replicates to identify outliers caused by assay variability .
Q. What strategies optimize synthetic yield while minimizing side reactions?
- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediates and adjust reaction times .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of oxygen in the pyridinyloxy group, improving coupling efficiency .
- Temperature control : Maintain 60–80°C during Pd-catalyzed steps to avoid decomposition of halogenated intermediates .
Q. How do structural modifications influence pharmacokinetic properties?
- LogP optimization : Introducing electron-withdrawing groups (e.g., -CF₃) on the pyridine ring reduces lipophilicity, enhancing aqueous solubility .
- Metabolic stability : Replace labile ester groups with bioisosteres (e.g., triazoles) to slow hepatic clearance .
- Target binding : Molecular docking studies suggest that the 5-methylpyridinyloxy group enhances π-π stacking with kinase ATP-binding pockets .
Methodological Challenges & Solutions
Q. How to address low reproducibility in scaled-up synthesis?
- Continuous flow reactors : Improve mixing and heat transfer for consistent yields at larger scales .
- Purification protocols : Use automated flash chromatography with gradients (e.g., ethyl acetate/hexane) to isolate the target compound from regioisomeric byproducts .
Q. What computational tools predict the compound’s reactivity with biological targets?
- Density Functional Theory (DFT) : Models electron distribution in the methanone group to predict nucleophilic attack sites .
- Molecular Dynamics (MD) : Simulates binding kinetics with GPCRs or kinases, guided by crystallographic data from analogous compounds .
Data Contradiction Analysis
Q. Why does the compound exhibit variable IC₅₀ values in kinase inhibition assays?
Q. How to interpret conflicting solubility data in different solvent systems?
- pH-dependent solubility : The compound may exhibit higher solubility in acidic buffers (pH 2–4) due to protonation of the pyrrolidine nitrogen .
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to mimic physiological conditions during in vitro testing .
Key Structural Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
